(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid
Overview
Description
(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid is a cyclopropane derivative with significant interest in organic chemistry and pharmaceutical research. This compound features a cyclopropane ring substituted with a tert-butoxycarbonyl (Boc) protected amino group and a difluoromethyl group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid typically involves the following steps:
Cyclopropanation: The cyclopropane ring is formed through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using difluoromethylating agents.
Protection of Amino Group: The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating reagents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to alcohols or aldehydes.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts or under basic conditions.
Major Products:
Oxidation: Difluoromethyl ketones, difluoromethyl carboxylic acids.
Reduction: Alcohols, aldehydes.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators, aiding in the study of biological pathways.
Medicine: It is a key intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and metabolic disorders.
Industry: The compound’s unique structural features make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the Boc-protected amino group allows for controlled release of the active amine. The compound’s effects are mediated through modulation of enzymatic activity or receptor signaling pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
(1R,2R)-1-Amino-2-(difluoromethyl)cyclopropanecarboxylic acid: Lacks the Boc protection, making it more reactive.
(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-methylcyclopropanecarboxylic acid: Contains a methyl group instead of a difluoromethyl group, affecting its reactivity and binding properties.
(1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(trifluoromethyl)cyclopropanecarboxylic acid: Features a trifluoromethyl group, which can alter its electronic and steric properties.
Uniqueness: The presence of the difluoromethyl group in (1R,2R)-1-((tert-Butoxycarbonyl)amino)-2-(difluoromethyl)cyclopropanecarboxylic acid imparts unique electronic properties, enhancing its stability and reactivity. The Boc protection allows for selective deprotection, providing versatility in synthetic applications.
Properties
IUPAC Name |
(1R,2R)-2-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-10(7(14)15)4-5(10)6(11)12/h5-6H,4H2,1-3H3,(H,13,16)(H,14,15)/t5-,10+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVZRUUKVSWZCP-XUOSJQGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@]1(C[C@H]1C(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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